molecular formula C24H21N3O4 B11176259 N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide

Cat. No.: B11176259
M. Wt: 415.4 g/mol
InChI Key: UIUFWLYLVVKNIZ-UHFFFAOYSA-N
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Description

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide is a complex organic compound with a molecular formula of C27H25N3O5 and a molecular weight of 471.504 Da This compound is characterized by the presence of a pyrrolidine ring, a phenoxyphenyl group, and a phenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and phenoxyphenyl-containing molecules. Examples are:

Uniqueness

What sets N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide

InChI

InChI=1S/C24H21N3O4/c28-22(15-17-7-3-1-4-8-17)26-25-21-16-23(29)27(24(21)30)18-11-13-20(14-12-18)31-19-9-5-2-6-10-19/h1-14,21,25H,15-16H2,(H,26,28)

InChI Key

UIUFWLYLVVKNIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)CC4=CC=CC=C4

Origin of Product

United States

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